molecular formula C15H9ClN4 B2515454 3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 339025-79-5

3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline

Cat. No. B2515454
CAS RN: 339025-79-5
M. Wt: 280.72
InChI Key: VJMPAMJELAXPHG-UHFFFAOYSA-N
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Description

The compound 3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is a derivative of the [1,2,4]triazolo[4,3-c]quinazoline class, which is known for its diverse pharmacological activities. The presence of a 3-chlorophenyl group suggests potential for unique biological interactions, as seen in related compounds that have been studied for their H1-antihistaminic activity .

Synthesis Analysis

The synthesis of related 3-aryl-[1,2,4]triazolo[4,3-c]quinazoline derivatives typically involves a multi-step process. Initially, aromatic aldehydes are condensed with hydrazinoquinazolines to form hydrazones, which are then cyclized to the desired triazoloquinazoline compounds in the presence of bromine and acetic acid . An alternative three-component synthesis method has also been described, involving N-isocyaniminotriphenylphosphorane, an aldehyde, and a 4(3H)-quinazolinone in refluxing tetrahydrofuran (THF) to yield the triazoloquinazolines in good to excellent yields .

Molecular Structure Analysis

The molecular structure of these compounds has been confirmed using various spectroscopic methods, including X-ray diffraction (XRD), which has unambiguously confirmed the type of annelation of the triazole ring to the pyrimidine one. The molecules are non-planar, and the aryl substituents form a pincer-like conformation .

Chemical Reactions Analysis

The reactivity of similar triazoloquinazoline derivatives has been explored, with studies showing that certain compounds can undergo reactions with N-nucleophiles, leading to the formation of new derivatives. The reaction mechanisms have been proposed, involving step-by-step transformations that include ANE (addition of nucleophile, electrophilic substitution) and AN (addition of nucleophile) processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of the triazoloquinazoline derivatives have been extensively studied. These compounds exhibit fluorescent properties, with quantum yields of up to 94% in toluene solutions. They also display solvatochromic properties, with changes in absorption and emission spectra upon the addition of water to acetonitrile (MeCN) solutions, indicating aggregate formation. Some derivatives have been found to exhibit aggregation-induced emission enhancement . Additionally, the ability of these compounds to detect trifluoroacetic acid (TFA) has been analyzed, with some showing acidochromic behavior .

Scientific Research Applications

H1-Antihistaminic Activity

  • Synthesis and Evaluation : A study developed and assessed a series of compounds, including one with a structure similar to 3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline, for H1-antihistaminic activity. One compound displayed significant protection against histamine-induced bronchoconstriction in guinea pigs and demonstrated minimal sedative properties compared to chlorpheniramine maleate, a reference drug (Gobinath, Subramanian, & Alagarsamy, 2015).

Anticancer Activity

  • Cytotoxicity on Human Cancer Cells : Research has shown that derivatives of this compound demonstrate cytotoxic effects on human cancer cell lines. For instance, certain derivatives exhibited strong anticancer properties, qualifying them as potential anticancer drugs by the National Cancer Institute's standards (Ovádeková, Jantová, Theiszová, & Labuda, 2005).

Antibacterial and Antimicrobial Properties

  • Synthesis and Antibacterial Evaluation : Compounds incorporating structures similar to this compound have been synthesized and shown to possess notable antibacterial activities. Some of these compounds have demonstrated good potency against bacterial infections (Gineinah, 2001).
  • Antimicrobial Studies : Novel quinazolinones fused with [1,2,4]-triazole and related rings, which are structurally related to this compound, have shown significant antimicrobial activity against various bacterial and fungal strains (Pandey, Singh, Singh, & Nizamuddin, 2009).

Photophysical Properties

  • Fluorescent Properties and Applications : Recent studies have explored the photophysical properties of amino-[1,1′]-biphenyl-containing 3-aryl-[1,2,4]triazolo[4,3-c]quinazoline derivatives, which are structurally related to this compound. These compounds exhibit a broad range of wavelengths and high fluorescent quantum yields, suggesting potential applications in fluorescence-based technologies (Kopotilova et al., 2023).

Biochemical Analysis

Biochemical Properties

3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline plays a crucial role in biochemical reactions, primarily through its interaction with DNA and topoisomerase II (Topo II). This compound acts as a DNA intercalator, inserting itself between DNA base pairs, which leads to significant structural changes in the DNA helix . These changes include elongation, increased stiffness, and alterations in the helix twist angle . Additionally, this compound inhibits the catalytic activity of topoisomerase II, an enzyme essential for DNA replication and cell division . This inhibition results in the accumulation of DNA breaks, ultimately leading to cell death .

Cellular Effects

The effects of this compound on various cell types have been extensively studied. In cancer cells, this compound induces apoptosis, a programmed cell death mechanism, by increasing the levels of pro-apoptotic proteins such as BAX and decreasing the levels of anti-apoptotic proteins like Bcl-2 . Furthermore, this compound arrests cell growth at the S and G2/M phases of the cell cycle, thereby inhibiting cell proliferation . These effects are particularly pronounced in cancer cell lines such as HCT-116 and HepG2 .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the DNA-topoisomerase II complex, stabilizing the transient DNA breaks introduced by the enzyme during its catalytic cycle . This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of DNA damage and subsequent cell death . Additionally, the compound’s intercalation into DNA disrupts the normal function of the DNA replication machinery, further contributing to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its activity over extended periods . Prolonged exposure to the compound can lead to the development of resistance in some cell lines, necessitating the use of combination therapies to maintain its efficacy . Long-term studies have also shown that the compound can induce persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause significant adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are dose-dependent and highlight the importance of optimizing the dosage to achieve a balance between efficacy and safety .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound is initially oxidized by cytochrome P450 enzymes, followed by conjugation with glucuronic acid or sulfate . These metabolic transformations enhance the compound’s solubility and facilitate its excretion from the body . The metabolic pathways of this compound also influence its pharmacokinetic properties, including its half-life and bioavailability .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with various transporters and binding proteins, which influence its localization and accumulation in specific cellular compartments . These interactions are critical for the compound’s therapeutic efficacy, as they determine its concentration at the target sites .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it exerts its effects on DNA and topoisomerase II . The compound’s localization is facilitated by its planar aromatic structure, which allows it to intercalate into the DNA helix . Additionally, post-translational modifications and targeting signals may influence the compound’s distribution within different nuclear compartments .

properties

IUPAC Name

3-(3-chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN4/c16-11-5-3-4-10(8-11)14-18-19-15-12-6-1-2-7-13(12)17-9-20(14)15/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMPAMJELAXPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=C(N3C=N2)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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